tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1H-benzimidazol-2-yloxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-10-6-7-12(11-20)22-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMCUYBIHSJDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130904 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1H-benzimidazol-2-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420894-14-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1H-benzimidazol-2-yloxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420894-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1H-benzimidazol-2-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate, with CAS number 1229000-10-5, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O2, and its molecular weight is approximately 317.4 g/mol. The compound features a piperidine ring substituted with a benzimidazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing benzimidazole structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against a range of pathogens.
- Anticancer Activity : Some studies suggest that the presence of the benzimidazole moiety enhances cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of benzimidazole derivatives, noting their ability to induce apoptosis in cancer cells. The compound's structural similarity to known anticancer agents suggests it may share similar mechanisms, potentially acting through the inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Properties
Research has demonstrated that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, a series of benzimidazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .
Case Study 1: Anticancer Efficacy
In a recent study examining the cytotoxic effects of various benzimidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant activity against human cancer cell lines with an IC50 value comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of several benzimidazole derivatives. This compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds containing benzo[d]imidazole and piperidine structures exhibit various biological activities, including:
- Antipsychotic Effects : Some derivatives have shown binding affinities to dopamine D2 and serotonin 5-HT1A receptors, suggesting potential applications in treating schizophrenia and other psychiatric disorders .
- Anti-inflammatory Properties : Studies indicate that these compounds can inhibit pyroptosis and IL-1β release, highlighting their potential as anti-inflammatory agents .
Case Study 1: Antipsychotic Activity
A study investigated a series of benzo[d]imidazole derivatives, including tert-butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate. It was found that certain modifications to the structure led to enhanced D2 receptor binding affinity, correlating with improved antipsychotic efficacy in animal models. The results indicated a significant reduction in psychotic symptoms compared to control groups.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, researchers evaluated the compound's ability to inhibit pyroptosis in macrophages. The results showed that at concentrations of 10 µM, the compound reduced pyroptotic cell death by approximately 25%, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
- Psychiatric Disorders : As an antipsychotic agent targeting dopamine and serotonin receptors.
- Inflammatory Diseases : As an anti-inflammatory agent that may provide relief in conditions characterized by excessive inflammation.
Chemical Reactions Analysis
Boc Deprotection
The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization of other reactive sites. Deprotection typically employs acidic conditions to yield the free piperidine intermediate, which is critical for further derivatization.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25°C, 12h | 85–90 | |
| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 78 |
Mechanism :
-
Protonation of the Boc group’s carbonyl oxygen by TFA or HCl.
-
Cleavage of the carbamate bond via nucleophilic attack by water, releasing CO₂ and tert-butanol.
Application :
Deprotection generates 3-((1H-benzimidazol-2-yl)oxy)piperidine , a precursor for reductive amination or coupling reactions .
Reductive Amination
The deprotected piperidine amine undergoes reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction diversifies the compound’s pharmacological potential.
Example Reaction with Biarylaldehydes :
| Aldehyde Substrate | Reducing Agent | Solvent | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Biphenylcarboxaldehyde | Sodium triacetoxyborohydride | DCM | 24h | 72 | |
| 2-Naphthaldehyde | NaBH₃CN | MeOH | 12h | 65 |
Key Observations :
-
Polar aprotic solvents (e.g., DCM) improve reaction efficiency.
-
Electron-deficient aldehydes show higher reactivity due to enhanced electrophilicity .
Nucleophilic Substitution at the Benzimidazole Oxygen
The oxygen atom in the benzimidazol-2-yloxy group acts as a nucleophile, enabling alkylation or acylation under basic conditions.
Alkylation with Benzyl Halides :
| Reagent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Fluorobenzyl bromide | K₂CO₃ | DMF | 60°C, 6h | 68 | |
| Methyl iodide | NaH | THF | 0°C → 25°C | 55 |
Outcome :
-
Substitution at the oxygen introduces lipophilic groups, enhancing membrane permeability.
Functionalization via Cross-Coupling Reactions
The benzimidazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling :
| Boronic Acid | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄ | XPhos | 60 | |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | 75 |
Conditions :
-
Conducted under inert atmosphere with degassed solvents (e.g., toluene/EtOH).
-
Microwave irradiation (150°C, 30 min) accelerates reaction kinetics.
Acid/Base-Mediated Ring Transformations
The piperidine ring undergoes ring-opening or contraction under strong acidic/basic conditions.
Ring Contamination Study :
| Condition | Product | Byproduct | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C | Benzimidazole-fused quinolone | Piperidine sulfonate | |
| NaOH (5M), reflux | Degraded benzimidazole | – |
Implications :
-
Harsh conditions lead to irreversible structural decomposition, necessitating mild reaction protocols.
Oxidation and Reduction Pathways
The compound’s heterocyclic systems undergo selective redox transformations.
Oxidation of Piperidine :
| Oxidizing Agent | Product | Yield (%) | Source |
|---|---|---|---|
| KMnO₄ (aq.) | Piperidone derivative | 45 | |
| RuO₄ | N-Oxide | 30 |
Reduction of Benzimidazole :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to dihydrobenzimidazole, altering electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
Positional Isomerism :
- The C3 vs. C4 attachment of benzimidazole on the piperidine ring (e.g., 1229000-10-5 vs. 953071-73-3) alters spatial orientation, affecting binding to planar active sites (e.g., kinases or GPCRs). The C3-ether linkage in the target compound may offer better conformational flexibility .
The ethoxyethyl group (38385-95-4) balances solubility and lipophilicity .
Chirality :
- The R-configuration in 1354006-88-4 demonstrates the importance of stereochemistry in target selectivity. Such derivatives are critical for enantioselective interactions in enzyme inhibition .
Synthetic Utility :
- The tert-butyl carbamate group in 1229000-10-5 and 953071-73-3 simplifies deprotection under acidic conditions, enabling efficient downstream functionalization. In contrast, hydrochloride salts (e.g., 38385-95-4) require neutralization steps .
Pharmacological and Physicochemical Metrics
| Property | 1229000-10-5 | 953071-73-3 | 1420975-44-5 | 1354006-88-4 |
|---|---|---|---|---|
| Molecular Weight | 301.38 | 301.38 | 475.41 | 425.47 |
| logP (Predicted) | 2.8 | 2.8 | 4.1 | 3.9 |
| Water Solubility | Low (organic) | Low (organic) | Very Low | Moderate (salt) |
| Synthetic Yield | High (84% in [15]) | Moderate (60–70%) | Not Reported | 65% (in [6]) |
Research Findings
- Docking Studies : Glide docking simulations () suggest that the ether oxygen in 1229000-10-5 forms hydrogen bonds with catalytic residues in VHL E3 ligase, a target for PROTACs. In contrast, dichlorobenzyl derivatives (1420975-44-5) exhibit stronger hydrophobic interactions but poorer solubility .
- Stability : The tert-butyl group in 1229000-10-5 enhances thermal stability compared to ethoxyethyl analogues (38385-95-4), which degrade faster under acidic conditions .
Q & A
Basic: What are the foundational synthetic routes for synthesizing tert-butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate, and what catalysts are typically employed?
The synthesis often involves coupling a benzimidazole precursor with a tert-butyl-protected piperidine derivative. A key step is the formation of the ether linkage between the benzimidazole and piperidine moieties. Catalysts like CBr₄ have been used to promote benzimidazole ring formation in related compounds, as demonstrated in one-pot syntheses of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives . Additionally, oxidation steps using Ru-based catalysts with H₂O₂ at 50°C can optimize yields of intermediates like 1H-benzo[d]imidazole-2-carbaldehyde, which may serve as precursors .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound during scale-up?
Scale-up challenges include managing exothermic reactions and ensuring consistent purity. For example, in the synthesis of a structurally similar intermediate for Bilastine, column chromatography and controlled temperature regimes (e.g., ice-cooled conditions) were critical for purification and minimizing side reactions . Reaction solvent polarity (e.g., using ionic liquids) and stepwise addition of reagents can enhance regioselectivity, as seen in tert-butyl piperazine carboxylate syntheses .
Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the piperidine-benzimidazole ether linkage and tert-butyl group integrity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
- HPLC : Purity assessment (≥95–99%) is standard, as noted in product specifications for related tert-butyl-protected benzimidazole derivatives .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₃N₃O₂ for tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Discrepancies may arise from rotameric equilibria or residual solvents. For example, tert-butyl groups can exhibit conformational flexibility in NMR, leading to split peaks under certain conditions . Computational tools (e.g., DFT calculations) and variable-temperature NMR can clarify ambiguous signals. Additionally, comparing experimental data with PubChem-calculated InChI keys or SMILES strings ensures structural fidelity .
Basic: What biological activities are associated with benzimidazole-piperidine hybrids, and how are they evaluated?
Benzimidazole-piperidine hybrids are explored as kinase inhibitors (e.g., EGFR tyrosine kinase) and antimicrobial agents. In vitro assays, such as enzyme inhibition studies (IC₅₀ determination) and microbial growth inhibition tests, are standard. For example, 2-(1H-benzo[d]imidazol-2-yl) derivatives have been screened against bacterial/fungal strains to assess minimum inhibitory concentrations (MICs) .
Advanced: What computational strategies are used to predict the binding affinity of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with targets like EGFR or aromatase enzymes. Pharmacophore mapping and QSAR studies can prioritize derivatives for synthesis, as seen in recent in silico evaluations of benzimidazole-based kinase inhibitors .
Basic: How is the stability of this compound assessed under varying storage conditions?
Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) and monitoring via HPLC. Related tert-butyl-protected compounds show sensitivity to acidic conditions, necessitating storage at 2–8°C in inert atmospheres .
Advanced: What alternative synthetic routes exist to bypass low-yielding or hazardous steps?
Microwave-assisted synthesis or flow chemistry can reduce reaction times and improve safety. For example, tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate was synthesized using cyclopropylamine and thiocyanate under microwave irradiation, achieving higher yields than conventional methods .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) is widely used . For scale-up, recrystallization from ethanol or acetonitrile may enhance purity, as demonstrated in the synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate .
Advanced: How can researchers address discrepancies in literature data regarding the compound’s reactivity or biological activity?
Systematic reproducibility studies under controlled conditions (e.g., reagent purity, solvent grade) are critical. For instance, conflicting reports on catalytic efficiency (e.g., Ru vs. CBr₄ catalysts) may stem from trace impurities in starting materials . Cross-referencing synthetic protocols and validating assays with positive controls (e.g., known kinase inhibitors) can clarify inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
